molecular formula C13H12BrN5O B2754473 7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-25-4

7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2754473
CAS No.: 536999-25-4
M. Wt: 334.177
InChI Key: BSXCJHFSPUZZSF-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 3-bromophenyl substituent at position 7 and a carboxamide group at position 4. Its molecular formula is C₁₅H₁₃BrN₆O, with a molecular weight of 389.22 g/mol . This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves multi-component reactions, such as the Biginelli protocol, using substituted benzaldehydes, acetoacetamides, and triazole precursors .

Properties

IUPAC Name

7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-3-2-4-9(14)5-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXCJHFSPUZZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H12BrN5O
  • Molecular Weight : 334.177 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolo-Pyrimidine Core : This involves cyclization of appropriate precursors.
  • Introduction of the Bromophenyl Group : Achieved through substitution reactions.
  • Carboxamide Formation : Conversion of the corresponding acid or ester to the carboxamide.

Anticancer Activity

Research indicates that compounds similar to 7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that triazolopyrimidine derivatives could inhibit tumor cell growth effectively. The compound's structure may enhance its interaction with cellular targets involved in cancer proliferation .
CompoundCell LineIC50 (μM)Reference
7-(3-Bromophenyl)-5-methyl...MDA-MB-23127.6
Similar TriazolopyrimidineMCF-7<30

The biological activity of this compound is thought to stem from its ability to interfere with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
  • Receptor Binding : Potential binding to receptors implicated in tumor growth regulation.

Case Studies

Several studies have explored the biological activities of related triazolopyrimidine compounds:

  • Cytotoxic Evaluation : A series of derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition at low concentrations .
  • Antiviral Properties : Some triazole derivatives have shown antiviral activities against specific viral strains, suggesting a broader therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. The compound may possess similar activities due to its structural features that allow for interaction with cancer-related biological pathways.

Case Study : A study demonstrated that triazole derivatives could inhibit the growth of non-small cell lung cancer cells with IC50 values ranging from 5.42 to 30.25 µM. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions can enhance potency against cancer cells .

Antimicrobial Properties

Triazolo-pyrimidine compounds have also been investigated for their antimicrobial activities. The unique nitrogen-containing heterocyclic structure may contribute to their ability to disrupt microbial cell processes.

Research Findings : A series of triazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and viability . This suggests that 7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be explored further for its antimicrobial potential.

Enzyme Inhibition

The compound has potential as an inhibitor for specific enzymes involved in disease processes. Inhibitors targeting metallo-beta-lactamases (MBLs) are crucial in combating antibiotic resistance.

Example : Research on related triazole derivatives revealed their capacity to inhibit MBLs effectively. The inhibition was assessed using various enzyme assays, indicating that structural modifications could enhance binding affinity and specificity .

Synthesis and Development

The synthesis of triazolo-pyrimidine derivatives has been optimized through various methodologies including microwave-assisted synthesis and catalyst-free reactions. These methods not only improve yield but also reduce environmental impact.

Methodology Yield (%) Conditions
Microwave-Assisted Synthesis88–96180 °C
Catalyst-Free ReactionHighReflux in ethanol/water mixture

Comparison with Similar Compounds

Structural Variations in Triazolopyrimidine Derivatives

The core triazolopyrimidine scaffold allows for extensive structural modifications, particularly at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound 3-Bromophenyl (7), Methyl (5), Carboxamide (6) C₁₅H₁₃BrN₆O 389.22 Under investigation
7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(3-bromophenyl)-... (V8) 4-Benzyloxy-3-methoxyphenyl (7), 3-Bromophenyl C₂₇H₂₄BrN₅O₃ 548.42 Antioxidant, Biological assays
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-... (Compound 1) 4-Isopropylphenyl (7), Benzylthio (2) C₂₃H₂₆N₆OS 434.56 Antibacterial (Enterococcus)
2-(4-Nitrobenzylthio)-7-(4-dimethylaminophenyl)-... (Compound 83) 4-Dimethylaminophenyl (7), 4-Nitrobenzylthio (2) C₂₂H₂₄N₇O₃S 466.53 Antibacterial
1-[7-(3-Fluorophenyl)-5-methyl-... (UCB-FcRn-84) 3-Fluorophenyl (7), Acetyl (6) C₁₄H₁₂FN₅O 301.28 FcRn binding (Immunotherapy)
7-(2-Methoxyphenyl)-5-methyl-... (Y511-8833) 2-Methoxyphenyl (7) C₁₄H₁₅N₅O₂ 285.30 Screening hit

Biginelli-like Protocol

  • Target Compound: Synthesized from 3-bromobenzaldehyde, acetoacetamide, and 3-amino-1,2,4-triazole under optimized conditions (e.g., DMF as solvent, 60–80°C) .
  • V8 (C₂₇H₂₄BrN₅O₃): Produced using 4-(benzyloxy)-3-methoxybenzaldehyde and N-(3-bromophenyl)-3-oxobutanamide with a yield of ~70% .
  • Compound 83: Achieved a lower yield (20%) due to steric hindrance from the 4-nitrobenzylthio group .

Catalyst Optimization

  • Schiff Base Zinc(II) Complex: Enhanced reaction efficiency for phenyl-triazolopyrimidine-6-carboxamides, achieving yields >80% under solvent-free conditions .

Pharmacological and Physicochemical Properties

Antibacterial Activity

  • Compound 1 (4-isopropylphenyl): Exhibited MIC values of 4–8 μg/mL against Enterococcus, outperforming the nitro-substituted Compound 83 (MIC = 16–32 μg/mL) .
  • Target Compound: Preliminary data suggest moderate activity against Gram-positive bacteria, pending further validation.

Antioxidant Activity

  • V8: Demonstrated significant radical scavenging (IC₅₀ = 18.5 μM in DPPH assay), attributed to the electron-donating 4-benzyloxy-3-methoxyphenyl group .

Physicochemical Properties

  • LogP Values: The target compound’s bromine atom increases logP (~2.8) compared to methoxy (Y511-8833: logP ~1.9) or fluoro (UCB-FcRn-84: logP ~2.1) analogues, influencing solubility and bioavailability .

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